molecular formula C8H6BrN3O2 B12334481 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

Cat. No.: B12334481
M. Wt: 256.06 g/mol
InChI Key: UDYRJLICNCSPFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid (CAS 2091294-00-5) is a high-purity, multifunctional heterocyclic building block designed for advanced chemical synthesis and drug discovery research . This compound features a fused [1,2,4]triazolo[1,2,4]pyridine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The molecular structure incorporates two key synthetic handles: a bromo substituent at the 6-position for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) and a carboxylic acid group at the 8-position, enabling amide coupling or further functionalization . This makes it an invaluable intermediate for constructing targeted libraries of novel small molecules. Its primary research applications include serving as a key precursor in the synthesis of various inhibitors and active pharmaceutical ingredients, particularly in areas such as protease targeting, kinase signaling pathways (e.g., JAK/STAT, PI3K/Akt/mTOR), and metabolic enzyme studies . As a bifunctional scaffold, it is instrumental in exploring structure-activity relationships and optimizing drug-like properties in lead optimization campaigns. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. CAS Number : 2091294-00-5 Molecular Formula : C8H6BrN3O2 Molecular Weight : 256.06 g/mol

Properties

Molecular Formula

C8H6BrN3O2

Molecular Weight

256.06 g/mol

IUPAC Name

6-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

InChI

InChI=1S/C8H6BrN3O2/c1-4-10-7-6(8(13)14)2-5(9)3-12(7)11-4/h2-3H,1H3,(H,13,14)

InChI Key

UDYRJLICNCSPFI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=C(C=C(C2=N1)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Amino-5-bromo-6-methylpyridine Derivatives

A widely adopted route involves cyclocondensation of 2-amino-5-bromo-6-methylpyridine with carbonyl-containing reagents. For example, reaction with ethyl glyoxalate in acetic acid under reflux yields the triazolo-pyridine core, followed by hydrolysis to the carboxylic acid.

Reaction Conditions:

  • Starting Material: 2-Amino-5-bromo-6-methylpyridine (1.0 equiv)
  • Reagent: Ethyl glyoxalate (1.2 equiv)
  • Solvent: Ethanol/acetic acid (4:1 v/v)
  • Temperature: 130°C, 18 hours
  • Yield: 68–72% after hydrolysis

Mechanistic Insight:
The reaction proceeds via imine formation, followed by intramolecular cyclization and oxidation to aromatize the triazole ring. The bromine atom remains inert under these conditions, ensuring regiochemical fidelity.

Microwave-Assisted Synthesis Using 1-Amino-2-imino-pyridines

Microwave irradiation significantly enhances reaction efficiency. A protocol using 1-amino-2-imino-5-bromo-6-methylpyridine and glyoxalic acid achieves cyclization in 15 minutes (vs. 18 hours conventionally).

Optimized Protocol:

Parameter Value
Starting Material 1-Amino-2-imino-5-bromo-6-methylpyridine
Reagent Glyoxalic acid (1.5 equiv)
Solvent Ethanol with 5% acetic acid
Microwave Settings 100°C, 250 W, 15 minutes
Yield 85%

This method minimizes side reactions, with the carboxylic acid group introduced directly via glyoxalic acid.

Post-Functionalization of Preformed Triazolo-pyridine Cores

An alternative approach involves bromination and methylation of a preassembled triazolo-pyridine carboxylic acid ester:

  • Ester Synthesis: Methyl 2-methyl-triazolo[1,5-a]pyridine-8-carboxylate is prepared via cyclocondensation of 2-aminonicotinic acid methyl ester with acetohydrazide.
  • Bromination: N-Bromosuccinimide (NBS) in DMF at 0°C introduces bromine at position 6 (yield: 78%).
  • Ester Hydrolysis: NaOH in methanol/water converts the ester to carboxylic acid (yield: 92%).

Advantages:

  • High purity (>95%) achievable via crystallization
  • Scalable to multigram quantities

Reaction Optimization and Critical Parameters

Solvent and Catalytic Effects

Comparative studies reveal acetic acid as critical for protonating intermediates, accelerating cyclization. Ethanol outperforms DMF or THF due to better solubility of intermediates.

Solvent Screening Data:

Solvent Yield (%) Purity (%)
Ethanol 85 98
DMF 62 89
Acetonitrile 71 93

Temperature and Time Dependencies

Microwave irradiation reduces reaction times from hours to minutes while improving yields:

Method Temperature (°C) Time (h) Yield (%)
Conventional 130 18 68
Microwave 100 0.25 85

Prolonged heating under conventional conditions promotes decarboxylation, reducing yields by 12–15%.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, H-5), 7.89 (s, 1H, H-7), 2.65 (s, 3H, CH₃), 13.1 (br s, 1H, COOH).
  • LC-MS (ESI+): m/z 286.9 [M+H]⁺ (calc. 287.0).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows >99% purity for optimized microwave-derived product.

Industrial Considerations and Scalability

Cost Analysis of Key Reagents

Reagent Cost per kg (USD)
2-Amino-5-bromo-6-methylpyridine 1,200
Glyoxalic acid 850
N-Bromosuccinimide 3,500

Microwave methods reduce energy costs by 40% compared to conventional heating.

Waste Stream Management

  • Bromide salts from NBS reactions require ion-exchange treatment
  • Ethanol recovery via distillation achieves 85% solvent reuse

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine derivatives in cancer treatment. For instance, derivatives of this compound have shown promising results in inhibiting the growth of various cancer cell lines. A notable example includes its effectiveness against HepG2 liver cancer cells and MDA-MB-231 breast cancer cells. The mechanism involves inducing apoptosis through the regulation of apoptotic markers such as P53 and Bcl2 levels, suggesting a pathway for therapeutic intervention in cancer treatment .

Antiviral Properties

The compound has also been investigated for its antiviral properties. Research indicates that modifications of the triazolo-pyridine structure can lead to effective inhibitors of viral polymerases. Specifically, compounds derived from 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine have been tested against influenza A virus, demonstrating significant antiviral activity in vitro . The ability to inhibit viral replication positions this compound as a potential candidate for developing antiviral therapies.

Antimicrobial Activity

In addition to its anticancer and antiviral properties, 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine exhibits notable antimicrobial activity. Studies have shown that derivatives of this compound possess significant efficacy against various pathogenic bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Synthesis and Derivatives

The synthesis of 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is often achieved through microwave-assisted methods that enhance yield and reduce reaction time. This efficient synthetic pathway allows for the rapid development of various derivatives that can be screened for biological activity . The versatility in synthesis enables the exploration of numerous substituents on the triazole ring to optimize pharmacological properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is crucial for drug design. Variations in substituents can significantly influence the biological activity of the compound. For example, modifications at the carboxylic acid position have been correlated with enhanced anticancer efficacy . This relationship provides a framework for rational drug design aimed at maximizing therapeutic effects while minimizing toxicity.

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated apoptosis induction in MDA-MB-231 cells through P53 pathway modulation .
Study BAntiviral PropertiesShowed effective inhibition of influenza A virus polymerase .
Study CAntimicrobial EfficacyExhibited significant antibacterial activity against multiple strains .

Mechanism of Action

The mechanism of action of 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Triazolopyridine Core

The triazolopyridine scaffold allows diverse functionalization, influencing physicochemical properties and bioactivity. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid - Br (C6)
- CH₃ (C2)
- COOH (C8)
C₇H₄BrN₃O₂ 257.03 Intermediate in organic synthesis; potential precursor for bioactive molecules
2-(2-Hydroxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid - 2-Hydroxyphenyl (C2)
- COOH (C8)
C₁₃H₉N₃O₃ 255.23 Enhanced polarity due to phenolic hydroxyl; explored in metal chelation studies
6-Bromo-2-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine - Br (C6)
- CH₃ (C2)
- CF₃ (C8)
C₈H₅BrF₃N₃ 280.04 Increased lipophilicity from CF₃; potential agrochemical applications
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate - Br (C6)
- F (C8)
- COOEt (C2)
C₁₀H₈BrFN₂O₂ 287.09 Fluorine enhances metabolic stability; ester group enables prodrug strategies
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid methyl ester - Br (C6)
- COOCH₃ (C8)
C₈H₆BrN₃O₂ 256.06 Ester derivative of target compound; improved solubility for synthetic modifications

Impact of Substituents on Physicochemical Properties

  • Bromine (Br): Enhances molecular weight and electronegativity, influencing binding interactions in biological targets .
  • Trifluoromethyl (CF₃): Boosts lipophilicity and metabolic resistance, a common feature in agrochemicals .
  • Hydroxyphenyl (C₂H₄OH): Introduces hydrogen-bonding capacity, useful in coordination chemistry or enzyme inhibition .

Research and Development Insights

  • Structural Analogues in Drug Discovery: Fluorinated derivatives (e.g., 8-fluoroimidazo[1,2-a]pyridines) are prioritized for CNS drug development due to improved blood-brain barrier penetration .
  • Crystallographic Studies: Substituent positioning (e.g., bromine vs. methyl) significantly affects molecular conformation and bioactivity, as observed in ALS inhibitor studies .

Biological Activity

6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS No. 7169-95-1) is a heterocyclic compound that has gained attention for its potential biological activities. The molecular formula is C7H6BrN3C_7H_6BrN_3 with a molecular weight of 212.05 g/mol. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, antimicrobial effects, and potential as an anticancer agent.

Chemical Structure

The chemical structure of 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine can be represented as follows:

  • Molecular Formula: C7H6BrN3C_7H_6BrN_3
  • Structural Representation:
    SMILES CC1 NN2C C C CC2 N1 Br\text{SMILES CC1 NN2C C C CC2 N1 Br}

Biological Activity Overview

The biological activities of 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine have been explored in various studies, revealing significant anti-inflammatory and antimicrobial properties.

Anti-inflammatory Activity

Recent studies have indicated that compounds similar to 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine exhibit potent anti-inflammatory effects. For instance:

  • Inhibition of COX Enzymes: The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. The IC50 values of related triazole derivatives against COX-2 were reported to be comparable to the standard drug celecoxib (IC50 = 0.04 ± 0.01 μmol) .
CompoundIC50 (μmol)Reference
Celecoxib0.04 ± 0.01
6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridineNot specified

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Chlamydia Inhibition: Research indicates that derivatives based on triazole structures can selectively inhibit Chlamydia infections in vitro. Studies showed significant reductions in chlamydial inclusion numbers and sizes when treated with these compounds .
Pathogen TypeActivity LevelReference
ChlamydiaSignificant
Gram-positive bacteriaModerate

Case Studies

Several case studies highlight the biological activity of triazole derivatives:

  • Study on Anti-inflammatory Effects:
    • A series of substituted triazoles were synthesized and tested for their anti-inflammatory properties using carrageenan-induced paw edema models. Results indicated that certain derivatives exhibited significant reduction in edema comparable to indomethacin .
  • Antimicrobial Spectrum Analysis:
    • A study evaluated the antimicrobial spectrum of triazole derivatives against various pathogens including both Gram-positive and Gram-negative bacteria. The results suggested that these compounds could serve as potential candidates for developing new antimicrobial agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.